molecular formula C11H21NO4 B051391 Boc-Gly-OtBu CAS No. 111652-20-1

Boc-Gly-OtBu

Cat. No. B051391
M. Wt: 231.29 g/mol
InChI Key: ZDKFMHKWZATBMR-UHFFFAOYSA-N
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Description

"Boc-Gly-OtBu" is a protected form of the amino acid glycine, where "Boc" stands for tert-butyloxycarbonyl, a protective group for the amino functionality, and "OtBu" denotes the tert-butyl ester protecting the carboxyl group. This compound is instrumental in peptide synthesis, serving as a building block that can be incorporated into peptide chains under controlled conditions, allowing for the sequential construction of peptides without unwanted side reactions.

Synthesis Analysis

The synthesis of "Boc-Gly-OtBu" and related compounds involves strategic protection of functional groups to enable selective reactions in peptide assembly. The use of Boc and OtBu groups allows for the protection of amino and carboxyl groups, respectively, facilitating their deprotection under mild conditions that do not harm the peptide backbone. An example of this approach is the synthesis of complex glycoproteins, where a Boc-SPPS strategy was employed to generate sialylglycopeptide-alpha-thioesters, highlighting the versatility of Boc-protected intermediates in synthesizing biochemically significant molecules (Yamamoto et al., 2008).

Molecular Structure Analysis

The molecular structure of "Boc-Gly-OtBu" and its derivatives plays a critical role in their reactivity and incorporation into larger peptide structures. For instance, studies on the crystal structure of peptides containing similar protective groups have provided insights into their conformational preferences, which are crucial for understanding peptide folding and function. The structural analysis of such peptides often reveals preferred conformations that can influence the overall structure of the resulting peptide or protein (Gessmann et al., 2021).

Chemical Reactions and Properties

"Boc-Gly-OtBu" participates in various chemical reactions, primarily in peptide bond formation, where its protected functional groups are deprotected under specific conditions to allow for coupling with other amino acids or peptide fragments. The choice of protective groups like Boc and OtBu facilitates selective deprotection and coupling, enabling the synthesis of peptides with high fidelity and complexity. An example includes the synthesis of peptides and peptide analogs where Boc-protected amino acids were used to control the formation and structure of peptides (Jensen et al., 1985).

Scientific Research Applications

“Boc-Gly-OtBu” is a type of N-terminal protected amino acid . It’s used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glycine tert-butyl ester residues . This process is commonly used in the field of biochemistry and molecular biology for the production of peptides and proteins for use in research .

The method of application generally involves adding the “Boc-Gly-OtBu” to a solid support in a peptide synthesizer, which then links the amino acids together in the desired sequence . The “Boc” group protects the amino acid during this process, and is removed once the peptide chain is complete .

Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy

  • Scientific Field : Green Chemistry and Biochemistry .
  • Summary of the Application : This application focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .
  • Methods of Application or Experimental Procedures : This method involves in-water both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
  • Results or Outcomes : The development and advancement of novel methodologies with low environmental impact are urgently needed. Meanwhile, peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry .

Peptide Synthesis for Bio-Derived Functional Substances

  • Scientific Field : Biochemistry and Biotechnology .
  • Summary of the Application : Peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry . The use of “Boc-Gly-OtBu” in peptide synthesis can help meet this growing demand .
  • Methods of Application or Experimental Procedures : This method involves the use of automated synthesizers for peptide synthesis. The “Boc-Gly-OtBu” is used as a building block in the synthesis process .
  • Results or Outcomes : The result is the production of large quantities of high-purity peptides that can be used in various fields, including pharmaceuticals and biomaterials .

Safety And Hazards

“Boc-Gly-OtBu” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“Boc-Gly-OtBu” continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of unique peptides containing glutamate tert-butyl ester residues . As peptide-based drugs become increasingly important in therapeutics, the demand for efficient and green synthesis methods, including the use of “Boc-Gly-OtBu”, is expected to grow .

properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7-12-9(14)16-11(4,5)6/h7H2,1-6H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKFMHKWZATBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399278
Record name Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gly-OtBu

CAS RN

111652-20-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111652-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl ((tert-butoxycarbonyl)amino)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111652201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(tert-butoxycarbonyl)glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
FH Vaillancourt, DA Vosburg, CT Walsh - ChemBioChem, 2006 - Wiley Online Library
… A solution of Boc-Gly-OtBu (231 mg, 1 mmol) in THF (2 mL) was added dropwise. After 1 h … ) to remove the substantial amount of unreacted Boc-Gly-OtBu, providing a yellow oil (58 mg) …
JM BERMAN, M GOODMAN - International Journal of Peptide …, 1984 - Wiley Online Library
The cyclic partial retro‐inverso modified enkephalins, H‐Tyr‐cyclo[‐D‐Glu‐Gly‐gPhe‐D‐Leu‐] (I), H‐Tyr‐cyclo[‐D‐A 2 bu‐Gly‐gPhe‐R&S‐mLeu‐] (IIf, IIs), and H‐Tyr‐cyclo[‐D‐Glu‐Gly‐…
Number of citations: 46 onlinelibrary.wiley.com
C Martin, N Vanthuyne, H Miramon, J Martinez… - Amino Acids, 2012 - Springer
Silaproline is an analogue of proline, which exhibits similar conformational properties. Moreover, the presence of dimethylsilyl group confers to silaproline a higher lipophilicity as well …
Number of citations: 13 link.springer.com
C XI - 2010 - core.ac.uk
… The brominated Boc-Gly-OtBu could in principle be converted into the desired N-valine after nucleophilic substitution with dimethylamine (Scheme 10). As CCl4 is a controlled chemical …
Number of citations: 2 core.ac.uk
AP Vartak - 2006 - search.proquest.com
… Since this protocol typically requires 10 days, we explored an alternative method which uses a photochemical free-radical electrophilic bromination of Boc-Gly-OtBu by NBS to generate …
Number of citations: 1 search.proquest.com
BI Geurink, N Li, MD Witte… - Synthetic Tools to … - scholarlypublications …
Activity-based protein profiling has become an attractive strategy to report on enzyme activity in the context of complex biological samples (see Chapter 1). 1, 2 An activity-based …
B Yoo - 2007 - rave.ohiolink.edu
In Chapter I. Introduction, two important physiological phenomena in breast cancer, apoptosis and angiogenesis, are described. Two molecular biomarkers, caspases for apoptosis and …
Number of citations: 1 rave.ohiolink.edu
YF Zhu, WD Fuller - Tetrahedron letters, 1995 - Elsevier
Urethane-protected tripeptides are synthesized in solution, without isolation or purification of intermediates, using urethane-protected N-carboxyanhydrides as coupling reagents and …
Number of citations: 11 www.sciencedirect.com
SN Gradl - 2005 - search.proquest.com
Part I of this thesis describes the preparation of cyclopentenone building blocks for the synthesis bioactive natural product guanacastepene A. Retrosynthetic analysis of …
Number of citations: 0 search.proquest.com
U Kazmaier, S Pähler, R Endermann, D Häbich… - Bioorganic & medicinal …, 2002 - Elsevier
… Ester 17 was obtained from 30 mmol (6.94 g) Boc-Gly-OtBu following the general procedure for aldol reaction as a 1:1 diasteromeric mixture in 65% yield (5.58 g, 19.4 mmol). H NMR (…
Number of citations: 32 www.sciencedirect.com

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